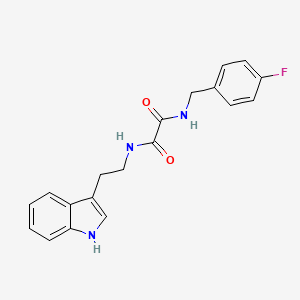
5-Bromo-3-fluoro-2-methoxybenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-fluoro-2-methoxybenzenesulfonyl fluoride is a chemical compound with the molecular formula C7H5BrF2O3S and a molecular weight of 287.07 g/mol . It is a colorless to yellow crystalline powder that is soluble in organic solvents but insoluble in water. This compound is commonly used in organic synthesis as a fluorinating reagent and has found applications in various fields, including pharmaceuticals, materials science, and chemical biology.
Preparation Methods
The synthesis of 5-Bromo-3-fluoro-2-methoxybenzenesulfonyl fluoride begins with the reaction of 4-bromo-3-fluoroanisole and sulfur trioxide in chlorosulfonic acid. The resulting product is then treated with hydrogen fluoride gas to generate the sulfonyl fluoride compound. The product is purified by recrystallization from different solvents. Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-3-fluoro-2-methoxybenzenesulfonyl fluoride is a highly reactive compound that undergoes various types of reactions, including nucleophilic substitution reactions. Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The major products formed from these reactions are typically fluorinated organic molecules. The compound is stable in dry conditions but is sensitive to moisture and air.
Scientific Research Applications
5-Bromo-3-fluoro-2-methoxybenzenesulfonyl fluoride has a wide range of scientific research applications. In chemistry, it is used as a fluorinating reagent to introduce fluorine atoms into organic molecules. In biology, it has been found to exhibit anti-tumor activity and is being investigated as a potential anti-cancer drug. In medicine, it is used in the synthesis of pharmaceutical compounds. In industry, it is used in the production of materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which 5-Bromo-3-fluoro-2-methoxybenzenesulfonyl fluoride exerts its effects involves its ability to undergo nucleophilic substitution reactions. The compound acts as an electrophilic fluorinator, introducing fluorine atoms into organic molecules. This process involves the formation of a sulfonyl fluoride intermediate, which then reacts with nucleophiles to form the final fluorinated product. The molecular targets and pathways involved in its anti-tumor activity are still under investigation.
Comparison with Similar Compounds
5-Bromo-3-fluoro-2-methoxybenzenesulfonyl fluoride is unique in its ability to introduce fluorine atoms into organic molecules through nucleophilic substitution reactions. Similar compounds include other sulfonyl fluorides, such as 5-Bromo-2-methoxybenzenesulfonyl fluoride and 5-Bromo-3-fluoro-2-methoxybenzenesulfonyl chloride . These compounds share similar reactivity and applications but differ in their specific chemical structures and properties .
Properties
IUPAC Name |
5-bromo-3-fluoro-2-methoxybenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPKAIPECFHXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1S(=O)(=O)F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,3-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2599296.png)
![3-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2599300.png)






![(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B2599310.png)
![4-(3-Methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2599311.png)


